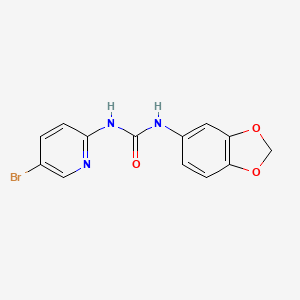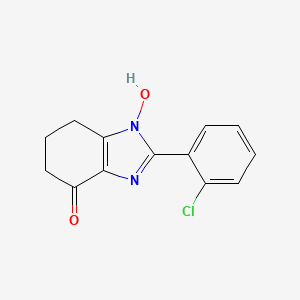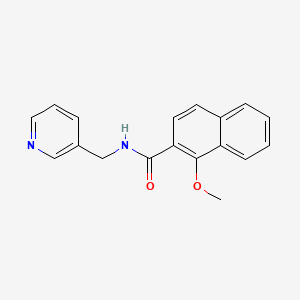
N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea, also known as BPU, is a chemical compound that has gained attention in scientific research for its potential applications in drug discovery and development. BPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities, making it a subject of interest in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea is not fully understood, but it is believed to act through the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics and cell cycle arrest. N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea has also been found to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule dynamics. N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea has also been found to possess anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to modulate the activity of various enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea also has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties. Additionally, N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea may exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea. One of the areas of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action, which may lead to the development of more potent and specific anti-cancer drugs. Moreover, the anti-inflammatory and anti-oxidant properties of N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea may be explored further for the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea involves the reaction between 5-bromo-2-pyridinylamine and 1,3-benzodioxole-5-carbonyl isocyanate in the presence of triethylamine as a catalyst. The resulting product is purified through column chromatography to obtain pure N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea. The synthesis of N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea has been reported in several scientific publications, and the method has been optimized for better yields and purity.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-1,3-benzodioxol-5-yl-N'-(5-bromo-2-pyridinyl)urea has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c14-8-1-4-12(15-6-8)17-13(18)16-9-2-3-10-11(5-9)20-7-19-10/h1-6H,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRBGWKVMOBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(5-bromopyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)

![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)
![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)


![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)


![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)
![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5808408.png)